Dimethyl 5-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzene-1,3-dicarboxylate
Description
DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE is a complex organic compound that features a benzisothiazole moiety
Properties
Molecular Formula |
C17H14N2O6S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O6S/c1-24-16(20)10-7-11(17(21)25-2)9-12(8-10)18-15-13-5-3-4-6-14(13)26(22,23)19-15/h3-9H,1-2H3,(H,18,19) |
InChI Key |
BVJKYODLBZNUED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzisothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE exerts its effects involves interactions with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE: shares similarities with other benzisothiazole derivatives, such as:
Uniqueness
What sets DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE apart is its specific substitution pattern and the presence of both ester and benzisothiazole functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
